1-(4-Methyl-5-nitropyridin-2-yl)piperazine
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Overview
Description
1-(4-Methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl-5-nitropyridin-2-yl group. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-5-nitropyridine with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(4-Methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, m-chloroperbenzoic acid, and various electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but typically include reduced or oxidized derivatives of the original compound .
Scientific Research Applications
1-(4-Methyl-5-nitropyridin-2-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition occurs through the binding of the compound to the tubulin protein, preventing its polymerization into microtubules . This mechanism is of particular interest in the development of anticancer drugs, as it can lead to the disruption of cancer cell division and growth .
Comparison with Similar Compounds
1-(4-Methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(5-nitropyridin-2-yl)piperazine: This compound has a similar structure but with different substituents on the piperazine ring.
4-Methyl-5-nitropyridin-2-yl derivatives: These compounds share the same pyridine core but differ in the substituents attached to the nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(4-methyl-5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-10(12-7-9(8)14(15)16)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 |
InChI Key |
PYADQCMUOJFWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
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